Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Overview
Description
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as agrochemicals, dyes, pharmacology, and materials science. The compound features a thiophene ring, which is a five-membered sulfur-containing heterocycle, substituted with amino, methyl, and dicarboxylate groups. This structure is of interest because of the thiophene ring's electronic properties and the reactive functional groups attached to it .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler starting materials. For instance, a sequential one-pot four-component reaction has been reported to produce fully substituted 2,5-dihydrothiophenes, which can be further processed to yield 5-amino thiophene-2,4-dicarboxylates . Another approach involves the reaction of 2-aminothiophene derivatives with various reagents such as ethyl acetoacetate or ethyl cyanoacetate in the presence of catalysts like titanium(IV) chloride to produce different thiophene-containing compounds .
Molecular Structure Analysis
The molecular structure of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate, a closely related compound, has been determined through X-ray crystallography. The thiophene ring in this molecule is almost planar, and the molecular conformation is stabilized by intramolecular hydrogen bonding. The crystal structure provides insight into the spatial arrangement of the substituents and the overall geometry of the molecule, which is crucial for understanding its reactivity and interactions .
Chemical Reactions Analysis
Thiophene derivatives are known to participate in various chemical reactions due to their nucleophilic and electrophilic sites. The amino group can act as a nucleophile, while the thiophene ring can undergo electrophilic substitution. The presence of the dicarboxylate group can also lead to reactions such as esterification or amidation, expanding the range of possible chemical transformations. The synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates is an example of the versatility of thiophene derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate are influenced by their molecular structure. The planarity of the thiophene ring and the nature of the substituents affect the compound's electronic properties, which are important for applications in materials science. For example, the dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene is a component of electrically conductive polymers . Additionally, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate highlights the potential of thiophene derivatives in optical applications .
Scientific Research Applications
Radioprotective and Anticancer Properties
- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives have been explored for their potential radioprotective and anticancer activities. Certain synthesized compounds demonstrated significant activities against Ehrlich Ascites Carcinoma (EAC) cells, while others exhibited radioprotective properties (Ghorab et al., 2006).
Fluorescence Property Studies
- Investigations into the fluorescence properties of thiophene derivatives, including ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, have been conducted. These studies are crucial for understanding the novel fluorescence characteristics of such compounds (Guo Pusheng, 2009).
Antimicrobial Applications
- Research has shown that bifunctional thiophene derivatives, including those related to diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, possess promising antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Abu‐Hashem et al., 2011).
Dyeing Applications
- Compounds similar to diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate have been utilized in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer a range of shades and demonstrate good fastness properties, although they show poor photostability (Iyun et al., 2015).
Corrosion Inhibition
- Alpha-aminophosphonates, structurally similar to diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, have been synthesized and studied for their effectiveness as corrosion inhibitors in industrial applications. These compounds have demonstrated high efficiency in protecting mild steel in hydrochloric acid solutions, which is beneficial for industrial pickling processes (Gupta et al., 2017).
Safety And Hazards
This compound is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXLHAJVRRLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197438 | |
Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
CAS RN |
4815-30-9 | |
Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4815-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4815-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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